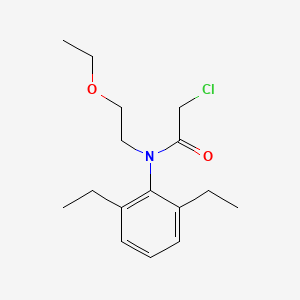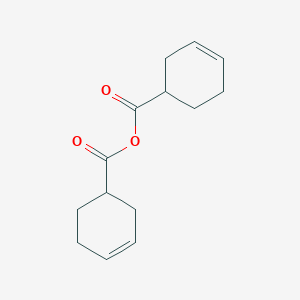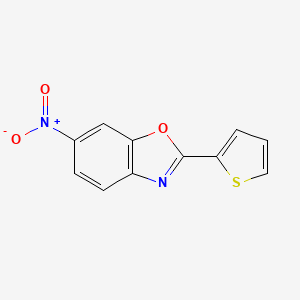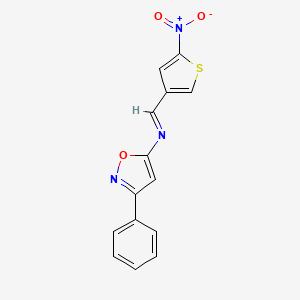
N-tert-Butyl-N'-thiophen-3-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N’-thiophen-3-ylthiourea is an organic compound with the molecular formula C9H14N2S2 It is characterized by the presence of a thiourea group substituted with a tert-butyl group and a thiophen-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-thiophen-3-ylthiourea typically involves the reaction of tert-butylamine with thiophene-3-carbonyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butylamine+Thiophene-3-carbonyl isothiocyanate→N-tert-Butyl-N’-thiophen-3-ylthiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-thiophen-3-ylthiourea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N’-thiophen-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N’-thiophen-3-ylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N’-thiophen-3-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The tert-butyl and thiophen-3-yl groups contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a thiophen-3-yl group.
N-tert-Butyl-N’-benzylthiourea: Contains a benzyl group in place of the thiophen-3-yl group.
N-tert-Butyl-N’-methylthiourea: Features a methyl group instead of the thiophen-3-yl group.
Uniqueness
N-tert-Butyl-N’-thiophen-3-ylthiourea is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological molecules or metal ions are required.
Propiedades
Número CAS |
51460-50-5 |
|---|---|
Fórmula molecular |
C9H14N2S2 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
1-tert-butyl-3-thiophen-3-ylthiourea |
InChI |
InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H2,10,11,12) |
Clave InChI |
YGBWBIDWFXYGEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=S)NC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


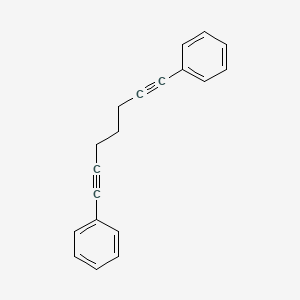
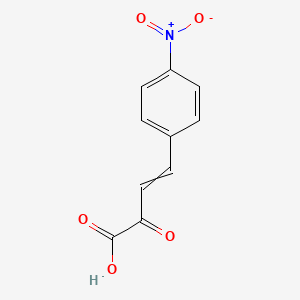
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
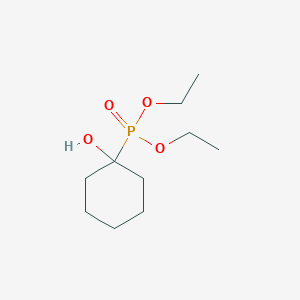
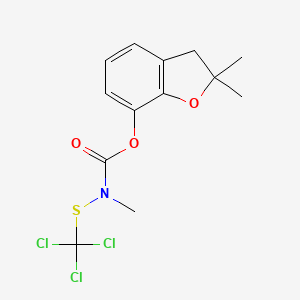
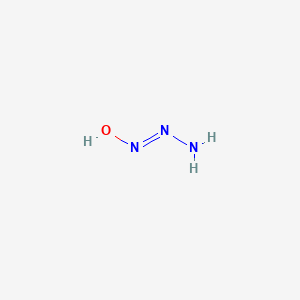
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
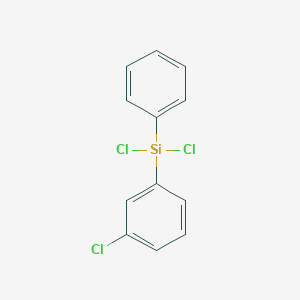
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
